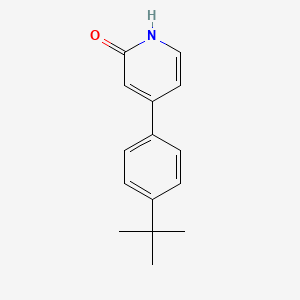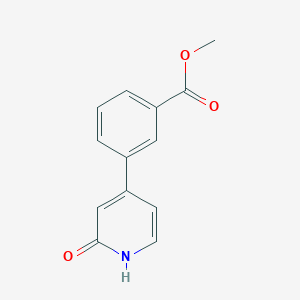
3-Hydroxy-2-(4-methoxycarbonylphenyl)pyridine, 95%
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Hydroxy-2-(4-methoxycarbonylphenyl)pyridine (95%) is a compound belonging to the class of pyridines, which are heterocyclic aromatic compounds consisting of a five-membered ring of carbon atoms and one nitrogen atom. Pyridines are widely used in organic synthesis as a building block for more complex molecules and as a precursor for pharmaceuticals and other compounds. 3-Hydroxy-2-(4-methoxycarbonylphenyl)pyridine (95%) is a useful intermediate in organic synthesis, and has been used in the synthesis of a variety of compounds including those used in medicinal and agrochemical applications.
作用機序
The mechanism of action of 3-hydroxy-2-(4-methoxycarbonylphenyl)pyridine (95%) is not fully understood. However, it is believed that the compound may act as an inhibitor of certain enzymes involved in the metabolism of drugs and other compounds, or as an inhibitor of the binding of certain drugs to their target proteins.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-hydroxy-2-(4-methoxycarbonylphenyl)pyridine (95%) are not fully understood. However, it has been shown to inhibit the activity of certain enzymes involved in drug metabolism and to inhibit the binding of certain drugs to their target proteins. In addition, it has been shown to have antifungal and insecticidal properties.
実験室実験の利点と制限
The main advantage of using 3-hydroxy-2-(4-methoxycarbonylphenyl)pyridine (95%) in laboratory experiments is its availability. It is a relatively inexpensive and easily accessible compound, making it a useful intermediate for organic synthesis. However, the compound is not soluble in water, making it difficult to use in aqueous solutions. Additionally, the compound is not very stable and can decompose at higher temperatures.
将来の方向性
Future research on 3-hydroxy-2-(4-methoxycarbonylphenyl)pyridine (95%) may include further investigation of its biochemical and physiological effects, as well as the development of new methods for its synthesis. Additionally, further research could be conducted on its potential applications in medicinal and agrochemical research. Finally, research could be conducted on the development of new methods for its use in aqueous solutions, as well as methods for its stabilization.
合成法
3-Hydroxy-2-(4-methoxycarbonylphenyl)pyridine (95%) can be synthesized by a variety of methods, including the Wittig reaction, the Knoevenagel condensation, and the Heck reaction. In the Wittig reaction, an aldehyde or ketone is reacted with a phosphonium ylide to form an alkene. In the Knoevenagel condensation, an aldehyde or ketone is reacted with a carbonyl compound in the presence of a base to form an α,β-unsaturated carbonyl compound. In the Heck reaction, an aryl halide is reacted with an alkene in the presence of a palladium catalyst to form a vinyl-substituted aryl compound. All three methods can be used to synthesize 3-hydroxy-2-(4-methoxycarbonylphenyl)pyridine (95%) from the corresponding aldehyde or ketone.
科学的研究の応用
3-Hydroxy-2-(4-methoxycarbonylphenyl)pyridine (95%) has been used in a variety of scientific research applications, including in the synthesis of novel compounds for medicinal and agrochemical use. For example, 3-hydroxy-2-(4-methoxycarbonylphenyl)pyridine (95%) has been used in the synthesis of a novel class of antifungal compounds, and has also been used in the synthesis of a novel class of insecticides. 3-Hydroxy-2-(4-methoxycarbonylphenyl)pyridine (95%) has also been used in the synthesis of a novel class of compounds for the treatment of Alzheimer's disease and other neurological disorders.
特性
IUPAC Name |
methyl 4-(3-hydroxypyridin-2-yl)benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO3/c1-17-13(16)10-6-4-9(5-7-10)12-11(15)3-2-8-14-12/h2-8,15H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INNOVAZVAUABGC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C2=C(C=CC=N2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80682924 |
Source


|
| Record name | Methyl 4-(3-hydroxypyridin-2-yl)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80682924 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-(3-hydroxypyridin-2-yl)benzoate | |
CAS RN |
1261981-75-2 |
Source


|
| Record name | Methyl 4-(3-hydroxypyridin-2-yl)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80682924 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-[Benzo(b)thiophen-2-yl]-3-hydroxypyridine, 95%](/img/structure/B6367389.png)
![4-[Benzo(b)thiophen-2-yl]-2-hydroxypyridine, 95%](/img/structure/B6367391.png)

![5-[Benzo(b)thiophen-2-yl]-2-hydroxypyridine, 95%](/img/structure/B6367396.png)




![3-Hydroxy-2-[3-(N-methylaminocarbonyl)phenyl]pyridine, 95%](/img/structure/B6367433.png)
![2-Hydroxy-4-[3-(N-methylaminocarbonyl)phenyl]pyridine, 95%](/img/structure/B6367436.png)



![2-Hydroxy-5-[3-(N-methylaminocarbonyl)phenyl]pyridine, 95%](/img/structure/B6367483.png)